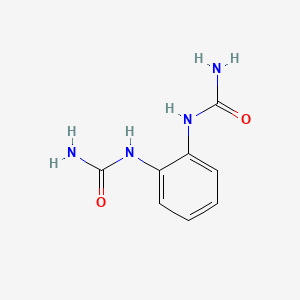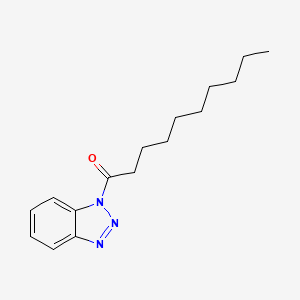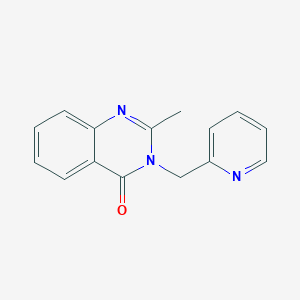
Phthalimidinoglutarimide-5'-propargyl-O-C2-acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phthalimidinoglutarimide-5’-propargyl-O-C2-acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phthalimide group, a glutarimide moiety, and a propargyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimidinoglutarimide-5’-propargyl-O-C2-acid typically involves multi-step organic reactions. The process begins with the preparation of the phthalimide and glutarimide intermediates, which are then coupled through a series of condensation and substitution reactions. The propargyl group is introduced in the final steps using propargylation reagents under controlled conditions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of Phthalimidinoglutarimide-5’-propargyl-O-C2-acid follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to monitor and control reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality compound suitable for various applications.
化学反応の分析
Types of Reactions
Phthalimidinoglutarimide-5’-propargyl-O-C2-acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The propargyl group allows for nucleophilic substitution reactions, often facilitated by catalysts such as palladium or copper.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed cross-coupling reactions in the presence of base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions often result in the formation of new carbon-carbon or carbon-heteroatom bonds, leading to a variety of functionalized derivatives.
科学的研究の応用
Phthalimidinoglutarimide-5’-propargyl-O-C2-acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of Phthalimidinoglutarimide-5’-propargyl-O-C2-acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, the propargyl group can participate in click chemistry reactions, facilitating the conjugation of the compound to biomolecules and other substrates. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s biological effects.
類似化合物との比較
Phthalimidinoglutarimide-5’-propargyl-O-C2-acid can be compared with other similar compounds, such as:
Phthalimidinoglutarimide-5’-propargyl-O-PEG1-C2-acid: Similar structure but with a polyethylene glycol (PEG) linker, enhancing solubility and biocompatibility.
Propargyl-PEG3-acid: Contains a longer PEG chain, providing different solubility and reactivity profiles.
特性
分子式 |
C19H18N2O6 |
|---|---|
分子量 |
370.4 g/mol |
IUPAC名 |
3-[3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]prop-2-ynoxy]propanoic acid |
InChI |
InChI=1S/C19H18N2O6/c22-16-6-5-15(18(25)20-16)21-11-13-10-12(3-4-14(13)19(21)26)2-1-8-27-9-7-17(23)24/h3-4,10,15H,5-9,11H2,(H,23,24)(H,20,22,25) |
InChIキー |
SCKVSDMQGINNAT-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)C#CCOCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1R,2R,4R,8S,9R,10S,12S,13S,16R)-2,8,16-trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-12-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate](/img/structure/B14759026.png)

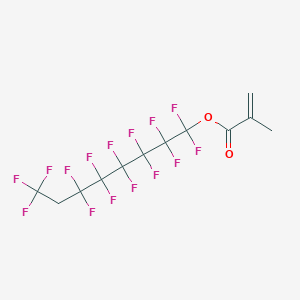
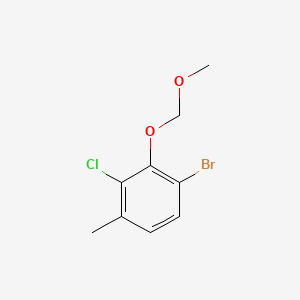
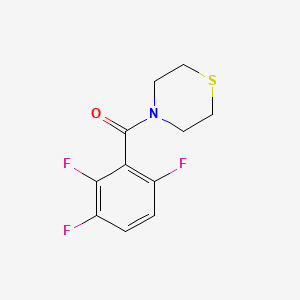
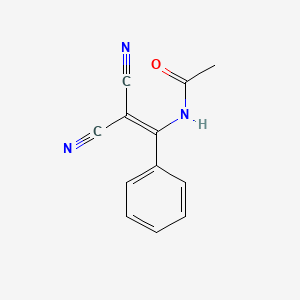
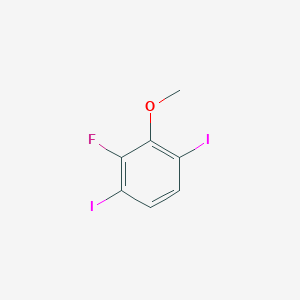
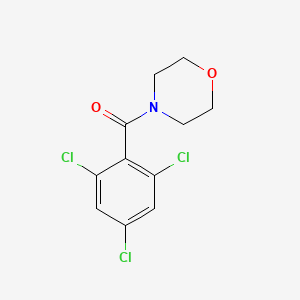

![N,N-dimethyl-4-[(Z)-2-(8-nitroquinolin-4-yl)ethenyl]aniline](/img/structure/B14759070.png)
